molecular formula C19H18N4O4S B2984206 N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide CAS No. 1207033-73-5

N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2984206
CAS No.: 1207033-73-5
M. Wt: 398.44
InChI Key: QIZAUXPXODUKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its sulfonamide, pyridazinyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple reaction steps:

  • Formation of the Pyridazinyl Intermediate: The initial step often involves the preparation of the 6-methylpyridazin-3-yl intermediate through cyclization reactions from appropriate starting materials.

  • Etherification: The pyridazinyl intermediate is then subjected to etherification with a 4-hydroxyphenyl compound under controlled conditions to form the (6-methylpyridazin-3-yl)oxyphenyl intermediate.

  • Sulfonation: The next step involves sulfonation of the intermediate using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

  • Acetamide Formation: Finally, the sulfonamide compound undergoes amidation with acetic anhydride or acetyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:

  • Oxidation and Reduction: Due to the presence of sulfonamide and acetamide groups, the compound can participate in oxidation and reduction reactions, often modifying its functional groups.

  • Substitution Reactions: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions under appropriate conditions.

  • Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or hydroxide ions.

Major Products

  • Oxidation: Yields sulfonic acids or sulfonamides.

  • Reduction: Produces amines or reduced sulfonamides.

  • Substitution: Forms various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound is utilized as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

Biology

In biological research, it serves as a probe or marker in biochemical assays and studies involving enzyme activity and protein interactions.

Medicine

Pharmacologically, it is investigated for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities due to its structural features.

Industry

Industrially, it finds applications in the development of specialty chemicals, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide involves interaction with molecular targets such as enzymes or receptors. It exerts its effects through binding and modulating biological pathways, often through inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, acetanilides, and pyridazinyl derivatives, such as:

  • N-(4-sulfamoylphenyl)acetamide

  • N-(4-(N-(4-hydroxyphenyl)sulfamoyl)phenyl)acetamide

  • 6-methylpyridazin-3-yl derivatives

Unique Features

What sets N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[[4-(6-methylpyridazin-3-yl)oxyphenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-3-12-19(22-21-13)27-17-8-4-16(5-9-17)23-28(25,26)18-10-6-15(7-11-18)20-14(2)24/h3-12,23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZAUXPXODUKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.